1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

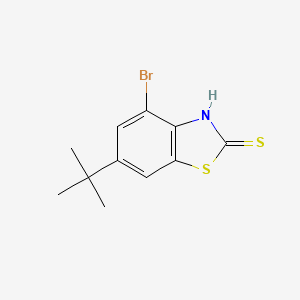

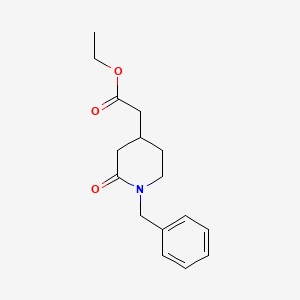

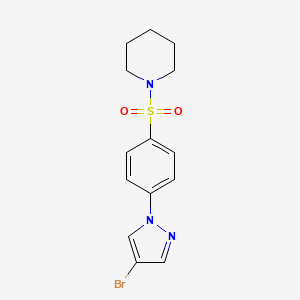

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride is a heterocyclic organic compound . It has a molecular weight of 321.724 and a molecular formula of C14H14F3NO2.ClH . The IUPAC name for this compound is 1-benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one;hydrochloride .

Molecular Structure Analysis

The canonical SMILES structure for this compound is C1CN(CC(C1=O)C(=O)C(F)(F)F)CC2=CC=CC=C2.Cl . The InChI Key is YJHAHYKXUFGTBE-UHFFFAOYSA-N . The compound has 6 H-Bond acceptors and 1 H-Bond donor .Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.724 and a molecular formula of C14H14F3NO2.ClH . The exact mass is 321.07400 . The compound has 6 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications

Thermodynamic Study of Ketoreductase-catalyzed Reactions

The thermodynamic properties of ketoreductase-catalyzed reactions involving similar compounds to 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride were investigated, highlighting the influence of solvent and enzyme selection on the stereoselectivity of hydroxyl products. This study provides insights into the control of chirality in pharmaceutical synthesis, essential for drug effectiveness and safety (Tewari et al., 2008).

Glycosyl Triflates Formation and Glycosidic Linkages

Research demonstrated the use of 1-benzenesulfinyl piperidine (related to the subject compound) in combination with trifluoromethanesulfonic anhydride for activating thioglycosides to form glycosyl triflates. This method is significant for constructing glycosidic linkages, critical in the development of various biologically active molecules, including antibiotics and cancer treatment drugs (Crich & Smith, 2001).

Synthesis and Self-Assembly of 2-Aminopyrimidinones

A study on the synthesis of 2-aminopyrimidinones via a three-component reaction involving piperidine illustrates the potential of using piperidin-4-one hydrochloride derivatives in facilitating complex chemical transformations. These compounds exhibit self-assembly and hydrogen bonding, suggesting applications in materials science and nanostructure fabrication (Bararjanian et al., 2010).

σ Ligands Syntheses and Pharmacological Properties

Research into sila-analogues of σ ligands, derived from compounds structurally related to 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride, reveals the synthetic pathway and pharmacological characteristics of these compounds. Such studies are vital for developing new therapeutic agents targeting the central nervous system (Tacke et al., 2003).

Piperidines Synthesis from Serine

A novel approach for synthesizing piperidines from serine was developed, showcasing the utility of piperidine derivatives in creating a broad range of amines. This research underscores the versatility of piperidines in medicinal chemistry, particularly in designing drugs with targeted biological activities (Acharya & Clive, 2010).

properties

IUPAC Name |

1-benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2.ClH/c15-14(16,17)13(20)11-9-18(7-6-12(11)19)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHAHYKXUFGTBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C(=O)C(F)(F)F)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678054 |

Source

|

| Record name | 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride | |

CAS RN |

1198285-40-3 |

Source

|

| Record name | 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)